molecular formula C9H18N2O B2884769 3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one CAS No. 1248200-38-5

3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one

Cat. No. B2884769
M. Wt: 170.256
InChI Key: XDKAYYVXGFABMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one” is an organic compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also belongs to the class of organic compounds known as valine and derivatives .


Molecular Structure Analysis

The molecular structure of “3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The InChI code for this compound is 1S/C9H18N2O/c1-9(2,7-10)8(12)11-5-3-4-6-11/h3-7,10H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one” include a predicted boiling point of 298.9±23.0 °C and a predicted density of 1.017±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

    This compound is a key intermediate in the preparation of premafloxacin, an antibiotic developed for use against pathogens of veterinary importance. The synthesis process described involves asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).

  • Development of Novel Multicomponent Synthesis Methods

    Research includes the efficient synthesis of pyridine-pyrimidines and their derivatives using a novel catalyst, showcasing the importance of this compound in facilitating complex chemical reactions (Rahmani et al., 2018).

Biochemical and Pharmaceutical Research

  • Structural Analysis in DNA Binding

    Studies have shown that certain derivatives of pyridine, which can be synthesized from compounds like 3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one, are important for understanding how certain molecules interact with DNA. This has implications in areas like drug design and molecular biology (Dwyer et al., 1993).

  • Innovations in Organic Chemistry and Drug Synthesis

    The compound has been used in the context of developing new synthetic pathways and methods in organic chemistry, contributing to the synthesis of various pharmaceuticals (Srikanth et al., 2020).

Catalysis and Materials Science

  • Catalytic Applications in Cross-Coupling Reactions: The introduction of pyrrolidino groups in nickel(II) pincer complexes, derived from similar compounds, has shown improved efficacy in catalyzing cross-coupling reactions, essential in materials science and chemical synthesis (Garcia et al., 2016).

Safety And Hazards

The safety information for “3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one” includes hazard statements H302, H315, H319, H335, indicating that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-2,2-dimethyl-1-pyrrolidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(2,7-10)8(12)11-5-3-4-6-11/h3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKAYYVXGFABMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C(=O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one

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